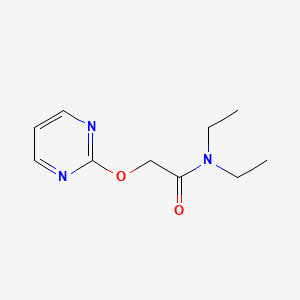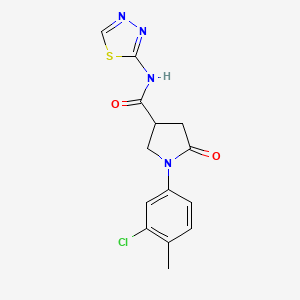![molecular formula C18H18ClN7O B5555785 N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)
N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide involves various chemical reactions, including nucleophilic substitution reactions and the optimization of reaction conditions for improved yields and purity. A notable example includes the synthesis and characterization of pyrazole carboxamide derivatives containing the piperazine moiety, which were confirmed by spectral studies such as IR, 1H NMR, and HRMS spectroscopy, with structural confirmation through X-ray crystal analysis (Lv, Ding, & Zhao, 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations. These studies reveal detailed insights into the molecular conformations, structural characteristics, and intramolecular interactions, which are crucial for understanding the chemical behavior and potential biological activities of these compounds.
Chemical Reactions and Properties
Compounds structurally similar to N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide undergo a range of chemical reactions, including hydrosilylation of N-aryl imines, showcasing their versatility in synthetic chemistry. The reactivity patterns and functional group transformations observed in these reactions contribute to a broader understanding of the compound's chemical properties and potential reactivity pathways (Wang et al., 2006).
Applications De Recherche Scientifique
Synthesis and Biological Screening
Research has developed various derivatives and analogs of this compound, exploring their synthesis for potential biological activities. For example, a study explored the synthesis of 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines and tested their biological activity against Gram-positive, Gram-negative bacteria, and fungi, finding moderate activity in some products (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).
Antiproliferative Activity
Another aspect of research on this compound involves its antiproliferative effects. A study synthesized new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against human cancer cell lines, identifying compounds with potential anticancer properties (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).
Antimicrobial Evaluation
The compound and its derivatives have been assessed for antimicrobial activities as well. For instance, piperazine and triazolo-pyrazine derivatives were synthesized and their antimicrobial activity was evaluated, with some compounds showing superior antimicrobial properties (M. Patil, Anurag Noonikara-Poyil, S. Joshi, Shivaputra A Patil, S. Patil, Abby M. Lewis, A. Bugarin, 2021).
Antipsychotic Agents
Additionally, the compound has been explored for its potential as an antipsychotic agent. Heterocyclic analogues of 1192U90, including variations of the discussed compound, were prepared and evaluated for their binding to dopamine and serotonin receptors, showing promise as antipsychotic agents with fewer side effects (M. H. Norman, F. Navas, J. Thompson, G. Rigdon, 1996).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O/c19-14-1-3-15(4-2-14)23-18(27)25-9-7-24(8-10-25)16-11-17(22-12-21-16)26-6-5-20-13-26/h1-6,11-13H,7-10H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZDIBBLGCZVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)
![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)


![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)
![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)
![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)
![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)
